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molecular formula C12H14O4 B8327259 2-Phenylbutane-1,3-dicarboxylic acid

2-Phenylbutane-1,3-dicarboxylic acid

Cat. No. B8327259
M. Wt: 222.24 g/mol
InChI Key: RSUWYAPAJXVXAU-UHFFFAOYSA-N
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Patent
US04283539

Procedure details

2-Phenylbutane-1,3-dicarboxylic acid (Swan, J. Chem. Soc., 1955, 1039) (20.0 g, 90.0 mmol) was dissolved in 300 ml. concentrated sulfuric acid and heated at 100° for 24 hr. The hot solution was poured onto 1 kg ice and the mixture extracted with 5×250 ml. ether. The ether phases were washed with brine, dried over magnesium sulfate, filtered, and vacuum evaporated to yield a pale yellow syrup 14.6 g. (79%), m/e 222. The NMR spectrum indicated the presence of only one major isomer as evidenced by a single upfieled doublet, assigned to the 2-methyl substituent, and small amounts of three other isomers.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH:12]([C:14]([OH:16])=O)[CH3:13])[CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O>>[CH3:13][CH:12]1[CH:7]([CH2:8][C:9]([OH:11])=[O:10])[C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:14]1=[O:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C(C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with 5×250 ml
WASH
Type
WASH
Details
The ether phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1C(C2=CC=CC=C2C1CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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